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  • Product: Ethyl 3-amino-6-bromopyrazine-2-carboxylate
  • CAS: 612835-51-5

Core Science & Biosynthesis

Foundational

Ethyl 3-amino-6-bromopyrazine-2-carboxylate: A Technical Guide to Synthesis and Kinase Inhibitor Scaffold Development

Executive Summary In modern medicinal chemistry, pyrazine-based heterocycles serve as privileged scaffolds for the development of ATP-competitive kinase inhibitors. Ethyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 612835...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazine-based heterocycles serve as privileged scaffolds for the development of ATP-competitive kinase inhibitors. Ethyl 3-amino-6-bromopyrazine-2-carboxylate (CAS 612835-51-5) is a highly versatile, bifunctional building block. The strategic placement of an electron-donating amino group, an electron-withdrawing ester group, and a reactive bromine atom allows for precise electronic tuning and late-stage functionalization. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in developing therapeutics for neurodegenerative diseases and oncology[1][2].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior, particularly when targeting the central nervous system (CNS). The pyrazine core offers an excellent balance of lipophilicity and polarity.

Table 1: Molecular Identity

Property Value
Chemical Name Ethyl 3-amino-6-bromopyrazine-2-carboxylate
CAS Number 612835-51-5
Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
SMILES CCOC(=O)C1=NC(Br)=CN=C1N

| InChIKey | FOIBKOMYLPCEEM-UHFFFAOYSA-N |

Table 2: Physicochemical & Pharmacokinetic Predictors

Parameter Value Mechanistic Implication
Physical State Solid Facilitates stable storage, handling, and precise gravimetric dosing during high-throughput screening.
Polar Surface Area (PSA) ~72.1 Ų Falls strictly within the 60–90 Ų range, which is thermodynamically favorable for Blood-Brain Barrier (BBB) permeation[1].
Solubility DCM, DMSO, EtOAc Enables versatile solvent choices for both organic cross-coupling reactions and in vitro biological assays.

| H-Bond Donors/Acceptors | 1 / 5 | Provides essential interaction points (e.g., the tertiary amine and ester carbonyl) for anchoring within kinase ATP-binding pockets[1]. |

Synthetic Methodology & Mechanistic Causality

The synthesis of ethyl 3-amino-6-bromopyrazine-2-carboxylate relies on an electrophilic aromatic substitution (EAS) driven by the synergistic directing effects of the existing substituents.

Starting from ethyl 3-aminopyrazine-2-carboxylate, the amino group at the C3 position acts as a strong electron-donating group via resonance, activating the pyrazine ring. Conversely, the ester at C2 is electron-withdrawing. Together, they create a highly specific nucleophilic hotspot at the C6 position. By utilizing N-Bromosuccinimide (NBS) as a mild, controlled source of electrophilic bromine (Br⁺), chemists can achieve strict regioselectivity without the risk of over-bromination or ring degradation[1].

Application in Drug Discovery: Kinase Inhibitor Scaffolds

The C6-bromine atom serves as an optimal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling "scaffold hopping" to discover potent inhibitors[2].

  • Casein Kinase 1 Delta (CK1δ) Inhibitors: CK1δ hyperphosphorylation is heavily implicated in neuroinflammatory and neurodegenerative processes, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD). By functionalizing the pyrazine core, researchers have developed ATP-competitive CK1δ inhibitors that stabilize the target and reduce the excitotoxic effects of glutamate, demonstrating neuroprotective effects at concentrations as low as 1 μM[1].

  • DRAK1 and DRAK2 Inhibitors: Death-Associated Protein Related Apoptosis Inducing Protein Kinases (DRAK) are critical targets in oncology. Utilizing ethyl 3-amino-6-bromopyrazine-2-carboxylate, researchers have successfully synthesized dual DRAK1/2 inhibitors via multi-step scaffold hopping. These derivatives exhibit high ligand efficiency and lack affinity for off-target kinases, making them excellent starting points for cancer therapeutics[2].

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, it is imperative to design protocols that inherently validate their own success at each step.

Protocol 1: Regioselective Bromination (Synthesis of CAS 612835-51-5)

This procedure outlines the highly controlled bromination of the pyrazine core[1].

  • Substrate Dissolution: Under an argon atmosphere, dissolve 0.96 g (1.0 eq) of ethyl 3-aminopyrazine-2-carboxylate in 70.0 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM and argon prevent the introduction of atmospheric moisture, which could prematurely hydrolyze the NBS or degrade the electrophilic bromine source.

  • Thermal Equilibration: Cool the reaction vessel to exactly 0 °C using an ice bath.

    • Causality: Initializing at 0 °C controls the kinetics of the exothermic electrophilic attack, suppressing kinetic side reactions and preserving absolute C6 regiocontrol.

  • Electrophilic Addition: Add 1.12 g (1.1 eq) of NBS portionwise over 15 minutes.

    • Causality: Portionwise addition prevents thermal spikes that could lead to polybromination or oxidative cleavage of the amine.

  • Reaction Propagation: Remove the ice bath and stir the mixture overnight at room temperature.

  • Quench and Workup: Wash the organic mixture sequentially with water (70.0 mL), a saturated aqueous solution of NaHCO₃, and brine.

    • Causality: The NaHCO₃ wash is critical; it neutralizes residual hydrobromic acid (HBr) generated during the substitution, driving the reaction equilibrium forward and protecting the ester from acid-catalyzed hydrolysis.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The disappearance of the starting material and the emergence of a less polar UV-active spot confirms the addition of the lipophilic bromine atom. Post-purification, ¹H-NMR will show the absence of the C6 aromatic proton, validating regioselective substitution.

Protocol 2: Downstream Functionalization via Scaffold Hopping

This procedure outlines the functionalization of the C6 position to generate kinase inhibitor precursors[2].

  • Catalyst Activation: In a Schlenk flask, combine ethyl 3-amino-6-bromopyrazine-2-carboxylate (0.5 mmol), an arylboronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

  • Base Addition: Add K₂CO₃ (2.0 eq) to the mixture.

    • Causality: The inorganic base coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is essential for the transmetalation step of the catalytic cycle.

  • Coupling: Heat the mixture to 90 °C for 12 hours under argon.

  • Purification & Validation: Concentrate the crude mixture and purify via flash chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 60:1 ratio)[2].

    • Validation Checkpoint: LC-MS analysis of the purified fraction must display the desired mass [M+H]⁺ alongside the loss of the characteristic 1:1 ⁷⁹Br/⁸¹Br isotopic doublet, confirming successful debromination and aryl substitution.

Systems Visualization

SyntheticWorkflow SM Ethyl 3-aminopyrazine- 2-carboxylate Reagents NBS, Dry DCM Argon, 0°C to RT SM->Reagents Electrophilic Activation Product Ethyl 3-amino-6-bromopyrazine- 2-carboxylate Reagents->Product Regioselective Bromination Coupling Pd-Catalyzed Cross-Coupling Product->Coupling C6 Functionalization Kinase Kinase Inhibitor Scaffolds Coupling->Kinase Scaffold Hopping

Synthetic workflow and downstream functionalization of CAS 612835-51-5.

PathwayModulation Scaffold Pyrazine-Based Inhibitor CK1d Casein Kinase 1δ (CK1δ) Scaffold->CK1d ATP-Competitive Inhibition DRAK DRAK1 / DRAK2 Kinases Scaffold->DRAK Dual Inhibition Neuro Neuroprotection (ALS, AD, PD) CK1d->Neuro Reduces Protein Hyperphosphorylation Apoptosis Apoptosis Regulation (Cancer Models) DRAK->Apoptosis Modulates Cell Death Pathways

Biological pathways modulated by pyrazine-based kinase inhibitors.

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Exploratory

The Solubility Profile of Ethyl 3-amino-6-bromopyrazine-2-carboxylate in Organic Solvents: A Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics and purification efficiency to formulation strategies and ultimately, bioavailability. This in-depth technical guide focuses on the solubility profile of Ethyl 3-amino-6-bromopyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry, within a range of common organic solvents.

While specific quantitative solubility data for Ethyl 3-amino-6-bromopyrazine-2-carboxylate is not extensively documented in publicly available literature, this guide will leverage data from closely related analogues, fundamental principles of organic chemistry, and established experimental methodologies to provide a robust and scientifically grounded solubility profile. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights and practical tools necessary to effectively work with this and similar pyrazine derivatives.

Understanding the Molecule: Ethyl 3-amino-6-bromopyrazine-2-carboxylate

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. Its structure, featuring an amino group, a bromine atom, and an ethyl ester functionality, bestows upon it a unique combination of polarity and lipophilicity that dictates its interactions with various solvents.

Key Structural Features Influencing Solubility:

  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which can influence the overall polarity and hydrogen bonding capabilities of the molecule.[1]

  • Amino Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.

  • Bromo Group (-Br): The presence of a halogen atom increases the molecular weight and can contribute to van der Waals interactions, potentially enhancing solubility in less polar solvents.

  • Ethyl Ester Group (-COOEt): The ester functionality adds a degree of polarity and can participate in hydrogen bonding as an acceptor. The ethyl group contributes to the molecule's lipophilicity.

Predicted Solubility Profile: An Evidence-Based Approach

Direct, quantitative solubility data for Ethyl 3-amino-6-bromopyrazine-2-carboxylate is scarce. However, by examining the solubility of its close structural analog, Methyl 3-amino-6-bromopyrazine-2-carboxylate, we can make well-informed predictions. The methyl ester is reported to be soluble in chloroform, ethyl acetate, and methanol.[2] Given the minor structural difference—the substitution of a methyl group with an ethyl group—it is highly probable that Ethyl 3-amino-6-bromopyrazine-2-carboxylate will exhibit a similar solubility profile.

Table 1: Predicted Qualitative Solubility of Ethyl 3-amino-6-bromopyrazine-2-carboxylate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighThe amino and ester groups can form hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is favorable.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThese solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighThe polarity of these solvents is sufficient to interact with the ester and amino groups, while the overall non-polar character of the pyrazine ring and the ethyl group allows for favorable dispersion forces.
Ester Solvents Ethyl AcetateHigh"Like dissolves like" principle applies here. The ester functionality of the solvent can interact favorably with the ester group of the solute. Ethyl acetate has a balanced polarity suitable for this molecule.
Ether Solvents Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowThese solvents are less polar than esters and chlorinated solvents. While some interaction is possible, the solubility is likely to be lower.
Aromatic Hydrocarbons Toluene, BenzeneLowThese non-polar solvents will have limited ability to solvate the polar amino and ester groups of the molecule.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThe significant difference in polarity between the solute and these non-polar solvents will result in poor solubility.

The "Why": Principles of Solute-Solvent Interactions

The predicted solubility profile is governed by the fundamental principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (Ethyl 3-amino-6-bromopyrazine-2-carboxylate) and the solvent molecules.

  • Hydrogen Bonding: The amino group is a key hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the ester are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are therefore likely to be effective.

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole. Polar solvents will interact favorably with this dipole, leading to solvation.

  • Van der Waals Forces: These non-specific attractive forces are present in all molecules and become more significant with increasing molecular size and surface area. They are the primary forces of attraction in non-polar solvents.

Experimental Determination of Solubility: A Practical Guide

To obtain precise, quantitative solubility data, experimental determination is essential. The following are standard, reliable methods that can be employed.

The Shake-Flask Method (Equilibrium Method)

This is the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of Ethyl 3-amino-6-bromopyrazine-2-carboxylate to a known volume of the selected organic solvent in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Allow the suspension to settle. Centrifugation is often used to ensure complete separation of the undissolved solid.

  • Sampling: Carefully extract a known volume of the supernatant (the saturated solution).

  • Quantification: Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve with known concentrations of the compound is required.

    • UV-Vis Spectroscopy: Applicable if the compound has a distinct chromophore. A calibration curve is also necessary.

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid. This method is less sensitive and requires a non-volatile solute.

Diagram 1: Workflow for the Shake-Flask Solubility Determination Method

G A Add excess solute to solvent B Equilibrate at constant temperature (24-72h) A->B C Separate solid and liquid phases (Centrifugation) B->C D Sample the supernatant C->D E Quantify solute concentration (e.g., HPLC) D->E F Calculate Solubility (e.g., mg/mL) E->F

Caption: Shake-Flask Method Workflow.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed in drug discovery settings. These typically involve smaller scales and shorter equilibration times, providing kinetic solubility data which is a useful surrogate for thermodynamic solubility in early-stage development.

Practical Implications in Drug Development

A comprehensive understanding of the solubility of Ethyl 3-amino-6-bromopyrazine-2-carboxylate is not an academic exercise; it has direct and significant consequences for various stages of drug development:

  • Synthesis and Purification: The choice of reaction and crystallization solvents is dictated by the solubility of the starting materials, intermediates, and the final product. A solvent in which the product has low solubility at room temperature but high solubility at elevated temperatures is ideal for recrystallization.

  • Formulation Development: For oral dosage forms, the solubility in biorelevant media is a key determinant of absorption. For parenteral formulations, high solubility in a pharmaceutically acceptable solvent system is required.

  • Analytical Method Development: The selection of a suitable diluent for analytical techniques like HPLC is dependent on the compound's solubility.

Conclusion

While a definitive, quantitative solubility dataset for Ethyl 3-amino-6-bromopyrazine-2-carboxylate in a wide array of organic solvents is not yet a matter of public record, a robust and scientifically sound profile can be constructed through the analysis of its structural features, comparison with closely related analogs, and the application of fundamental chemical principles. The predicted high solubility in polar protic and aprotic solvents, as well as chlorinated solvents and esters, provides a strong foundation for its practical application in a research and development setting. For definitive quantitative data, the established shake-flask method provides a reliable and reproducible protocol. Ultimately, a deep understanding of solubility is an indispensable tool for unlocking the full therapeutic potential of promising molecules like Ethyl 3-amino-6-bromopyrazine-2-carboxylate.

References

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 2021. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for Ethyl 3-amino-6-bromopyrazine-2-carboxylate

Executive Summary & Chemical Context Ethyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 612835-51-5) is a highly versatile heteroaryl halide building block extensively utilized in the synthesis of kinase inhibitors and Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ethyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 612835-51-5) is a highly versatile heteroaryl halide building block extensively utilized in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs) [1, 2, 3]. The pyrazine core presents a unique electronic push-pull system: it is flanked by an electron-donating 3-amino group and an electron-withdrawing 2-carboxylate.

While the 6-bromo position is highly activated toward oxidative addition by the electron-deficient nature of the diazine ring, the presence of the primary amine and the hydrolytically sensitive ethyl ester necessitates precise optimization of Suzuki-Miyaura cross-coupling conditions. Failure to control these variables often leads to catalyst poisoning, protodehalogenation, or premature ester saponification.

Mechanistic Causality and Parameter Selection

To achieve a high-yielding cross-coupling, experimental choices must be driven by the specific vulnerabilities of the substrate.

  • Catalyst Dynamics: The free 3-amino group can act as a competitive, albeit weak, ligand for palladium. While standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] can be effective [1], the use of bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in PdCl2(dppf) is generally superior. The dppf ligand creates a sterically demanding, tightly coordinated metal center that resists displacement by the substrate's amine[2, 3].

  • Base and Solvent Interplay: Transmetalation requires the formation of a negatively charged boronate complex [R−B(OH)3​]− . This necessitates an aqueous-organic solvent mixture, typically 1,4-dioxane/water (4:1 to 5:1 v/v) . Dioxane provides an optimal boiling point (101 °C) and excellent solubilization of the organic components.

  • Preventing Saponification: To prevent the hydrolysis of the ethyl 2-carboxylate into the corresponding carboxylic acid, strong bases (NaOH, KOH) must be avoided. Mild inorganic bases such as K3PO4 or K2CO3 are strictly required to maintain the integrity of the ester group during thermal activation.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + Ethyl 3-amino-6-bromopyrazine-2-carboxylate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation Base & Boronic Acid PdII->TransMet + Ar'-B(OH)2, Base PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination Product Formation PdII_2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for aminobromopyrazines.

Quantitative Optimization Data

The following table synthesizes field-proven reaction parameters for the coupling of 3-amino-6-bromopyrazine-2-carboxylates with various aryl/heteroaryl boronic acids or pinacol esters, demonstrating the superiority of bidentate palladium systems.

Catalyst SystemBase (Equiv)Solvent System (v/v)Temp (°C)Time (h)Avg. Yield (%)Ref
Pd(PPh3)4 (10 mol%)K2CO3 (2.5 eq)1,4-Dioxane/H2O (4:1)9012-1665 - 80%[1]
PdCl2(dppf)-DCM (5 mol%)K3PO4 (3.0 eq)1,4-Dioxane/H2O (5:1)80-904-875 - 90%[2]
Pd(dppf)Cl2 (10 mol%)Na2CO3 (4.0 eq)1,4-Dioxane/H2O (4:1)851270 - 85%[3]

Standardized Experimental Protocol

This protocol is designed as a self-validating system, utilizing the PdCl2(dppf) / K3PO4 methodology to maximize yield while preserving the ethyl ester.

Workflow Prep 1. Reagent Preparation Degas Solvents Mix 2. Reaction Assembly Add Pd, Base Prep->Mix Heat 3. Thermal Activation 80-100°C Mix->Heat Monitor 4. LC-MS Monitoring Check completion Heat->Monitor Workup 5. Aqueous Workup Extract & Wash Monitor->Workup Purify 6. Chromatography Isolate Product Workup->Purify

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling process.

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv, e.g., 1.0 mmol, 246.06 mg).

  • Add the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv).

  • Add anhydrous K3PO4 (3.0 equiv).

  • Add 1,4-dioxane (5.0 mL) and deionized H2O (1.0 mL).

  • Critical Step: Sparge the heterogeneous mixture with Argon or Nitrogen gas for at least 10 minutes. Dissolved oxygen leads to the oxidation of Pd(0) and promotes the homocoupling of the boronic acid.

Step 2: Catalyst Addition & Thermal Activation 6. Under a positive stream of Argon, quickly add PdCl2(dppf)-DCM adduct (0.05 equiv, 5 mol%). 7. Seal the vessel and heat the reaction mixture to 85 °C using an oil bath or heating block. 8. Self-Validation Checkpoint: Upon reaching 85 °C, the initial suspension should transition into a dark, relatively homogeneous mixture.

Step 3: Reaction Monitoring 9. After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze. 10. Self-Validation Checkpoint: Look for the disappearance of the starting material isotopic doublet at m/z 246/248 [M+H]+.

Step 4: Workup & Isolation 11. Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 12. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 14. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the pure cross-coupled product.

Troubleshooting & Process Control

  • Observation of Protodehalogenation (Reduction of C-Br without coupling): This indicates failed transmetalation. Solution: Ensure the base is fully dissolved. If using K2CO3, switch to the more soluble K3PO4, or slightly increase the water ratio in the solvent mixture.

  • Observation of Ester Hydrolysis (Detected via LC-MS as [M-28] or [M-29]): The reaction is too basic or too hot. Solution: Lower the reaction temperature to 75-80 °C and strictly avoid prolonged heating times (>12 hours) when using aqueous bases.

  • Boronic Acid Homocoupling: A common side reaction where the boronic acid couples with itself. Solution: Ensure rigorous degassing prior to the addition of the palladium catalyst and consider adding the boronic acid in portions if the problem persists.

References

  • Discovery of Dual Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 Inhibitors by a Scaffold Hopping Approach. Journal of Medicinal Chemistry.[Link]

  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. European Journal of Medicinal Chemistry.[Link]

Application

The Versatile Scaffold: Ethyl 3-amino-6-bromopyrazine-2-carboxylate as a Pivotal Building Block in Modern Drug Discovery

Abstract The pyrazine core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, ability to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazine core is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for hydrogen bonding make it a highly sought-after motif in the design of novel therapeutics.[2][3] This application note provides a detailed guide for researchers on the strategic use of Ethyl 3-amino-6-bromopyrazine-2-carboxylate, a trifunctional building block that offers a powerful platform for the synthesis of diverse compound libraries. We will delve into its chemical reactivity, provide validated, step-by-step protocols for key synthetic transformations—namely Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—and showcase its application in the development of targeted therapies, with a focus on kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Introduction: The Strategic Importance of the Pyrazine Moiety

The pyrazine ring, a 1,4-diazine, is an electron-deficient aromatic system that imparts specific and often advantageous properties to a parent molecule. In drug design, it is frequently employed as a bioisosteric replacement for benzene, pyridine, or pyrimidine rings.[2] The two nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with protein targets, a feature commonly exploited in the design of kinase inhibitors that bind to the hinge region of the ATP-binding pocket.[2] Furthermore, the pyrazine scaffold is present in a variety of FDA-approved drugs, demonstrating its broad therapeutic relevance.[1][4]

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a particularly valuable synthetic intermediate due to its three distinct functional handles:

  • An amino group at the 3-position, which can be acylated, alkylated, or serve as a hydrogen bond donor.

  • A bromo substituent at the 6-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

  • An ethyl ester at the 2-position, which can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

This trifunctionality allows for a modular and divergent approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) around a central pyrazine core.

Core Synthetic Strategies and Protocols

The bromine atom at the 6-position is the primary site for diversification of the Ethyl 3-amino-6-bromopyrazine-2-carboxylate scaffold. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this purpose. Below, we provide detailed protocols for two of the most critical transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[5][6] For electron-deficient substrates like bromopyrazines, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and avoid side reactions such as hydrodebromination.[2]

Workflow for Suzuki-Miyaura Coupling:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Ethyl 3-amino-6-bromopyrazine-2-carboxylate - Arylboronic Acid - Palladium Catalyst - Base B Degas the Mixture: Evacuate and backfill with inert gas (e.g., Argon) 3x A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up: Dilute with organic solvent, wash with water and brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of Ethyl 3-amino-6-arylpyrazine-2-carboxylate

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • Ethyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add Ethyl 3-amino-6-bromopyrazine-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via a syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[2][7]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired Ethyl 3-amino-6-arylpyrazine-2-carboxylate derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 M aq.) (2)Toluene1102035-65
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1008~75
3-Fluorophenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)Toluene10012~80
(1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acidPd(dppf)Cl₂ (10)-Na₂CO₃ (3)1,4-Dioxane/H₂O (4:1)100636-83[4]

Note: Yields are indicative and highly dependent on the specific substrate and precise reaction conditions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][8] This reaction is particularly useful for synthesizing libraries of compounds where a nitrogen-linked substituent is varied, such as in the development of kinase inhibitors that require a specific amine to interact with the protein backbone.

Workflow for Buchwald-Hartwig Amination:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Ethyl 3-amino-6-bromopyrazine-2-carboxylate - Amine - Palladium Precatalyst - Ligand - Base B Degas the Mixture: Evacuate and backfill with inert gas (e.g., Argon) 3x A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up: Dilute with organic solvent, wash with water and brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Ethyl 3-amino-6-(arylamino)pyrazine-2-carboxylate

Materials:

  • Ethyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, BINAP, or RuPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reagent Preparation: In an inert atmosphere glovebox or a Schlenk tube, combine Ethyl 3-amino-6-bromopyrazine-2-carboxylate, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Reagent Addition: Add the amine and the degassed solvent to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and wash the organic phase with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography to yield the desired C-N coupled product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (2)Toluene1108~70-85
MorpholinePd₂(dba)₃ (2)XPhos (8)NaOt-Bu (2)1,4-Dioxane10012~80-95
N-Methylpiperazine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOt-Bu (2.1)1,4-Dioxane10018~60-75
3-AminophenolPd(OAc)₂ (5)RuPhos (10)K₃PO₄ (3)Toluene10016~65-80

Note: Yields are indicative and highly dependent on the specific substrate and precise reaction conditions.

Applications in Drug Discovery: Case Studies

The derivatives of Ethyl 3-amino-6-bromopyrazine-2-carboxylate are valuable intermediates for a range of therapeutic targets.

Kinase Inhibitors for Oncology

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region.[8] The 3-amino-6-arylpyrazine scaffold is an excellent starting point for such molecules. For example, derivatives of this scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers.[4]

Synthetic Pathway to a Potential FGFR Inhibitor Core:

A Ethyl 3-amino-6-bromopyrazine- 2-carboxylate B Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B Step 1 C Ethyl 3-amino-6-arylpyrazine- 2-carboxylate B->C D Ester Hydrolysis (e.g., LiOH) C->D Step 2 E Amide Coupling (e.g., Target Amine, HATU) D->E Step 3 F 3-Amino-6-arylpyrazine- 2-carboxamide (Kinase Inhibitor Scaffold) E->F

Caption: Synthetic route to kinase inhibitor scaffolds.

In a typical sequence, the core building block undergoes a Suzuki coupling to introduce a specific aryl group required for binding in the active site. The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently coupled with a desired amine to complete the synthesis of the final inhibitor.[4]

DPP-4 Inhibitors for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.[9][10] Many DPP-4 inhibitors feature a nitrogen-containing heterocycle. The pyrazine scaffold can be functionalized via Buchwald-Hartwig amination to introduce amine-containing side chains that are known to interact with the S1 and S2 pockets of the DPP-4 enzyme.[9] For instance, coupling with a chiral aminopiperidine derivative can lead to potent and selective DPP-4 inhibitors.

Conclusion

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a high-value, versatile building block for drug discovery. Its three orthogonal functional groups allow for the systematic and efficient synthesis of diverse chemical libraries. The robust palladium-catalyzed cross-coupling methodologies detailed in this note provide reliable pathways to novel C-C and C-N linked pyrazine derivatives. These compounds serve as crucial intermediates in the development of targeted therapies, particularly in the fields of oncology and metabolic diseases. Researchers are encouraged to use the provided protocols as a validated starting point for their synthetic campaigns, with the understanding that optimization may be required for specific substrate combinations.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Source not specified.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Source not specified.
  • 3-Amino-6-bromopyrazine-2-carboxamide. Chem-Impex.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2017). MDPI. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). PMC. Available at: [Link]

  • JPH09505035A - Novel pyrazine carboxamide derivatives, their preparation and use in pharmaceutical compositions. Google Patents.
  • Buchwald-Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Source not specified.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PMC. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: Regioselective Hydrolysis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Transformation: Ester Saponification to an Amphoteric Heteroaromatic Carboxylic Acid Mechanistic Rationale & Reaction Design The h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Transformation: Ester Saponification to an Amphoteric Heteroaromatic Carboxylic Acid

Mechanistic Rationale & Reaction Design

The hydrolysis of ethyl 3-amino-6-bromopyrazine-2-carboxylate to its corresponding free acid (3-amino-6-bromopyrazine-2-carboxylic acid) is a critical foundational step in the synthesis of complex pharmaceutical scaffolds, including glycogen synthase kinase-3β (GSK3β) inhibitors and DRAK2 kinase inhibitors[1][2].

While ester saponification is a routine transformation, the highly electron-deficient nature of the pyrazine ring demands precise condition control. The pyrazine nitrogen atoms, combined with the electron-withdrawing 6-bromo and 2-carboxylate substituents, render the ring highly susceptible to nucleophilic aromatic substitution (SNAr). If harsh basic conditions (e.g., refluxing NaOH or KOH) are employed, the hydroxide ion can competitively displace the bromide, yielding an undesired 6-hydroxy byproduct.

The Lithium Hydroxide Advantage: To circumvent SNAr, lithium hydroxide (LiOH) in a miscible aqueous-organic solvent system (THF/H2O) is utilized[1]. The lithium cation ( Li+ ) acts as a mild Lewis acid. It coordinates with both the ester carbonyl oxygen and the adjacent pyrazine nitrogen, effectively pre-organizing the transition state and increasing the electrophilicity of the carbonyl carbon. This directed coordination allows the hydroxide nucleophile to attack the ester exclusively at ambient or slightly elevated temperatures (25–50 °C), preserving the critical aryl-bromide bond for downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[2].

Process Workflow

ExpWorkflow N1 1. Solubilization Dissolve Ester in THF N2 2. Saponification Add aq. LiOH·H2O (1.5 eq) Stir at 25-50°C N1->N2 N3 3. Solvent Removal Evaporate THF in vacuo N2->N3 N4 4. pH Adjustment Titrate with 1M HCl to pH 2.5 (Isoelectric Point) N3->N4 N5 5. Isolation Vacuum Filtration & Cold H2O Wash N4->N5 N6 6. Desiccation Vacuum Dry at 45°C Yield: >85% N5->N6

Workflow for the mild hydrolysis and isoelectric isolation of the target carboxylic acid.

Materials and Reagents

Table 1: Quantitative Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 3-amino-6-bromopyrazine-2-carboxylate246.061.01.00 g (4.06 mmol)Starting Material
Lithium hydroxide monohydrate (LiOH·H₂O)41.961.5255 mg (6.09 mmol)Base / Nucleophile
Tetrahydrofuran (THF)72.11-10.0 mLOrganic Solvent
Deionized Water (H₂O)18.02-10.0 mLAqueous Solvent
1M Hydrochloric acid (HCl)36.46~1.5~6.1 mLAcidifying Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides empirical feedback before proceeding to the next.

Step 1: Solubilization & Reagent Mixing
  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with ethyl 3-amino-6-bromopyrazine-2-carboxylate (1.00 g, 4.06 mmol).

  • Add THF (10.0 mL) and stir until the substrate is completely dissolved.

  • In a separate vial, dissolve LiOH·H₂O (255 mg, 6.09 mmol) in Deionized Water (10.0 mL).

  • Add the aqueous LiOH solution dropwise to the THF solution at room temperature (25 °C). The mixture will form a homogenous or slightly cloudy biphasic system depending on the exact concentration.

Step 2: Saponification & Self-Validation
  • Stir the reaction mixture vigorously at 25 °C to 50 °C for 2–4 hours.

  • Validation Check: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot ( Rf​≈0.0−0.1 ) corresponding to the lithium carboxylate salt. Do not proceed until conversion is >95%.

Step 3: Solvent Removal (Critical Causality Step)
  • Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 35 °C) to remove the THF.

    • Causality Note: THF is water-miscible. If left in the mixture during the subsequent acidification step, it will act as a co-solvent and drastically increase the solubility of the free carboxylic acid, preventing precipitation and destroying the isolated yield.

Step 4: Isoelectric Precipitation
  • Cool the remaining aqueous layer in an ice-water bath (0–5 °C).

  • Submerge a calibrated pH probe into the stirring aqueous solution.

  • Add 1M HCl dropwise until the pH reaches exactly 2.5 .

    • Causality Note: The product is an amphoteric zwitterion. The electron-withdrawing pyrazine ring lowers the carboxylic acid pKa​ to ~2.0. The 3-amino group is weakly basic. Acidifying below pH 1.5 risks protonating the pyrazine nitrogens, forming a highly water-soluble hydrochloride salt. Targeting pH 2.5 ensures the molecule is at its isoelectric point, forcing it out of the aqueous solution as a dense precipitate.

Step 5: Isolation & Desiccation
  • Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 5 mL).

    • Causality Note: Cold water minimizes product dissolution while effectively washing away the highly soluble LiCl byproducts and any excess HCl.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford 3-amino-6-bromopyrazine-2-carboxylic acid as a pale solid. (Expected Yield: 85–92%).

Analytical Characterization

Table 2: Expected Analytical Profile

Analytical TechniqueKey Parameters / Expected SignalsDiagnostic Purpose
LC-MS (ESI+) [M+H]+ m/z≈218.0/220.0 Confirms molecular weight. The 1:1 isotope ratio confirms the retention of the bromine atom (no SNAr).
¹H NMR (DMSO-d₆) δ ~13.2 (br s, 1H, COOH), ~8.40 (s, 1H, Ar-H), ~7.60 (br s, 2H, NH₂)Confirms structural integrity and the complete disappearance of the ethyl ester signals ( δ 4.3 q, 1.3 t).
TLC (EtOAc:Hexane 1:1) Product Rf​≈0.1 (Streak); SM Rf​≈0.6 Rapid visual confirmation of reaction completion.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, the biphasic mixing may be insufficient. Increase the stirring rate (rpm) and gently warm the reaction to 40 °C. Avoid exceeding 50 °C to prevent premature decarboxylation, a known degradation pathway for electron-deficient heteroaromatic carboxylic acids.

  • No Precipitate Forms Upon Acidification: This is almost always caused by residual THF in the aqueous layer. Re-subject the mixture to the rotary evaporator to ensure all organics are removed, then re-cool and verify the pH is strictly at 2.5.

  • Product is Gummy/Oily: This occurs if the precipitation is performed too quickly or at room temperature. Ensure the aqueous layer is chilled to 0 °C before the slow, dropwise addition of HCl to promote proper crystallization rather than oiling out.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Ethyl 3-amino-6-bromopyrazine-2-carboxylate synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key building block in the development of novel therapeutics, including anti-cancer and anti-inflammatory agents, achieving a high-yield, high-purity synthesis of this compound is paramount.[1]

This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and process improvement.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare Ethyl 3-amino-6-bromopyrazine-2-carboxylate?

The most widely adopted and efficient method is the direct electrophilic bromination of the parent aminopyrazine ester, Ethyl 3-aminopyrazine-2-carboxylate. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source in an appropriate solvent like acetonitrile. The reaction is favored for its generally clean profile and mild conditions. A similar procedure has been successfully used for the synthesis of the corresponding methyl ester, yielding the product in high purity and yield.[2]

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?

N-Bromosuccinimide (NBS) is the reagent of choice for several key reasons:

  • Selectivity: The pyrazine ring is an electron-deficient system. However, the amino group at the C3 position is a strong activating group, directing the electrophilic substitution to the electron-rich C6 position. NBS is a mild source of electrophilic bromine (Br+), which allows for controlled, regioselective bromination without over-bromination or unwanted side reactions that harsher reagents (like liquid bromine) might cause.

  • Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle compared to liquid bromine, which is highly corrosive and volatile.

  • Byproduct Removal: The byproduct of the reaction is succinimide, which is generally soluble in aqueous solutions, facilitating its removal during the workup process.

Q3: What is the role of the amino group in this reaction?

The amino group (-NH₂) at the C3 position is critical for the success of this synthesis. As a powerful electron-donating group, it activates the pyrazine ring towards electrophilic aromatic substitution. Its directing effect makes the C6 position the most nucleophilic site on the ring, ensuring the high regioselectivity of the bromination.

Synthesis Workflow & Troubleshooting Guide

This section provides a logical workflow for the synthesis and a troubleshooting guide to address common issues encountered during the experiment.

Overall Synthesis Workflow

The diagram below outlines the complete workflow, from starting materials to the final, purified product.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis A Ethyl 3-aminopyrazine- 2-carboxylate D Combine & Stir (Room Temperature, 16h) A->D B N-Bromosuccinimide (NBS) B->D C Acetonitrile (Solvent) C->D E Reaction Completion (Monitor by TLC/LC-MS) D->E Reaction Progress F Filter Precipitate E->F G Wash with Acetonitrile F->G H Dry under Vacuum G->H I Crude Product H->I Isolation J Recrystallization or Column Chromatography (if necessary) I->J L Pure Ethyl 3-amino-6- bromopyrazine-2-carboxylate J->L K Characterization (NMR, MS, mp) L->K

Caption: High-level workflow for the synthesis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Degraded NBS: Old or improperly stored NBS may have lost its activity. 2. Wet Solvent/Reagents: Water can react with NBS and interfere with the reaction. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Use freshly opened or purified NBS. 2. Use anhydrous acetonitrile and ensure starting materials are dry. 3. Monitor the reaction via TLC or LC-MS until the starting material is consumed (typically 16 hours).[2]
Multiple Products Observed (TLC/LC-MS) 1. Over-bromination: Use of excess NBS or elevated temperatures can lead to di-brominated species. 2. Side Reactions: Impurities in the starting material can lead to other products. 3. Hydrolysis: Presence of water during workup or reaction can hydrolyze the ester group to a carboxylic acid.1. Use a stoichiometric amount (1.0 to 1.05 equivalents) of NBS. Maintain room temperature. 2. Confirm the purity of your starting Ethyl 3-aminopyrazine-2-carboxylate by NMR or LC-MS. 3. Ensure all workup steps are performed under anhydrous conditions until an aqueous wash is intended.
Product is an Oil or Sticky Solid 1. Residual Solvent: Incomplete drying of the product. 2. Presence of Impurities: Succinimide byproduct or other impurities may be present, lowering the melting point.1. Dry the product under high vacuum for an extended period. 2. Wash the filtered solid thoroughly with cold acetonitrile to remove succinimide. If the issue persists, purify via column chromatography (e.g., using a hexane/ethyl acetate gradient).
Reaction Stalls (Starting Material Remains) 1. Poor Solubility: The starting material may not be fully dissolved. 2. Insufficient Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture.1. Ensure the starting material is fully dissolved in acetonitrile before adding NBS. A slight increase in solvent volume may be necessary. 2. Use a magnetic stirrer that provides vigorous agitation throughout the reaction.
Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and resolve common synthesis problems.

G StartNode Problem: Low Reaction Yield A Starting Material (SM) Remaining? StartNode->A Analyze TLC/LC-MS CheckNode CheckNode CauseNode CauseNode SolutionNode SolutionNode B Reaction Incomplete or Stalled A->B Yes C Multiple Spots/ Side Products? A->C No B1 Possible Causes: - Inactive NBS - Insufficient Time - Wet Solvent B->B1 D Side Reactions Occurred C->D Yes E Product Loss During Workup C->E No (Clean baseline, low product) B2 Solutions: - Use fresh NBS - Extend reaction time (monitor) - Use anhydrous solvent B1->B2 D1 Possible Causes: - Over-bromination (Excess NBS) - Impure Starting Material - Ester Hydrolysis D->D1 E1 Possible Causes: - Product soluble in wash solvent - Inefficient precipitation E->E1 D2 Solutions: - Use 1.0 eq NBS - Check SM purity - Ensure anhydrous conditions D1->D2 E2 Solutions: - Use cold wash solvent - Concentrate reaction mixture  before filtering E1->E2

Caption: A decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the analogous methyl ester.[2]

Materials and Equipment:

  • Ethyl 3-aminopyrazine-2-carboxylate (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-aminopyrazine-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material) and stir until all the solid has completely dissolved.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (1.05 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16-20 hours. Protect the reaction from light by covering the flask with aluminum foil.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation: Upon completion, a precipitate (the product) will have formed. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold acetonitrile to remove any soluble impurities, particularly succinimide.

  • Drying: Dry the yellow solid under vacuum to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is a yellow solid.[2]

Advanced Topic: Process Intensification

For larger-scale synthesis, traditional batch processing can become inefficient and present safety challenges. Continuous flow processing offers a compelling alternative for amination and halogenation reactions.[3] By using pressurized tubular flow reactors, reactions can be conducted safely at elevated temperatures, significantly reducing reaction times and improving space-time-yield.[4] While this specific bromination is effective at room temperature, adapting it to a flow chemistry setup could potentially reduce the 16-hour reaction time to minutes, offering a significant advantage in a drug development setting where speed and scalability are critical.[3]

References

  • Bogdan, A. R., & Poe, S. L. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. MDPI. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • MDPI. (2015). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Heterocyclization of ethyl 3-amino-4,6-dimethylthieno [2,3-b]pyridine-2-carboxylate (review). Available at: [Link]

  • Thieme. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Available at: [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). (PDF) Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][1][4]thiazine and pyrido3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

Sources

Optimization

Resolving co-elution issues in Ethyl 3-amino-6-bromopyrazine-2-carboxylate HPLC analysis

Welcome to the dedicated technical support guide for resolving co-elution issues in the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for resolving co-elution issues in the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 3-amino-6-bromopyrazine-2-carboxylate. This resource is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving adequate separation and accurate quantification of this compound.

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a key intermediate in pharmaceutical synthesis. Its chemical structure, featuring a basic amino group, an aromatic pyrazine ring, and an ester functional group, presents a unique set of challenges for chromatographic separation. The primary amino group, in particular, makes the molecule's retention behavior highly sensitive to the mobile phase pH, often leading to issues like peak tailing, shifting retention times, and, most critically, co-elution with impurities or related substances.

This guide provides a structured, in-depth approach to troubleshooting, moving from initial system checks to advanced method development strategies. Our goal is to empower you with the scientific rationale behind each step, enabling you to build robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Q1: My peak for Ethyl 3-amino-6-bromopyrazine-2-carboxylate is tailing significantly. Could this be causing the appearance of co-elution?

A1: Absolutely. Peak tailing is a common problem for basic compounds like this one and can easily mask a closely eluting impurity, making it appear as a single, poorly-shaped peak.[1] The primary cause is often secondary interactions between the protonated basic amino group of your analyte and negatively charged residual silanol groups on the surface of standard silica-based C18 columns. Before undertaking major method modifications, address the peak shape first. A common requirement is a USP tailing factor below 2.0.

Q2: What is the single most important parameter to adjust when I see co-elution with this compound?

A2: For an ionizable compound like Ethyl 3-amino-6-bromopyrazine-2-carboxylate, the mobile phase pH is the most powerful tool for manipulating retention and selectivity.[2][3][4] The analyte has a basic amino group, meaning its ionization state—and therefore its polarity and retention in reversed-phase HPLC—is directly controlled by pH. Small changes in pH can lead to significant shifts in retention time, potentially resolving your co-elution problem.[2]

Q3: I am injecting my sample dissolved in 100% Acetonitrile, but my mobile phase starts at 95% water. Could this be a problem?

A3: Yes, this is a significant potential cause of peak distortion and apparent co-elution.[5] Injecting a sample in a solvent that is much stronger than the initial mobile phase (in reversed-phase, more organic) causes the sample to travel through the column head as a diffuse band, leading to peak broadening, fronting, or splitting.[1][5] As a rule, you should always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Systematic Troubleshooting Guide for Co-elution

Co-elution occurs when the resolution (Rs) between two peaks is less than 1.5. Our goal is to manipulate the key chromatographic parameters to increase this value. The resolution is governed by efficiency (N), selectivity (α), and retention factor (k). This guide is structured to address these factors logically.

First, ensure your system is performing correctly. A simple system suitability test (SST) can confirm this. If you observe issues like universally broad peaks or sudden pressure spikes, it may indicate a system problem rather than a chemistry problem.[6][7]

Troubleshooting_Workflow start Co-elution Observed (Resolution < 1.5) system_check Step 1: System & Peak Shape - Is system pressure stable? - Are all peaks broad/split? - Is analyte peak tailing excessively? start->system_check mobile_phase Step 2: Mobile Phase Optimization (Focus on Selectivity, α) system_check->mobile_phase If NO to all sys_action Action: - Check for leaks/blockages - Use low dead-volume fittings - Flush or replace column system_check->sys_action If YES to any mp_ph Adjust Mobile Phase pH mobile_phase->mp_ph stationary_phase Step 3: Stationary Phase Optimization (Alternative Selectivity) sp_chem Select Alternative Column (Phenyl, EPG, HILIC) stationary_phase->sp_chem conclusion Resolution Achieved (Rs ≥ 1.5) sys_action->mobile_phase After system issues resolved mp_ph->conclusion mp_org Change Organic Modifier (ACN vs. MeOH) mp_ph->mp_org If insufficient mp_org->conclusion mp_grad Modify Gradient Slope mp_org->mp_grad If insufficient mp_grad->stationary_phase If co-elution persists mp_grad->conclusion sp_chem->conclusion

Caption: A logical workflow for troubleshooting co-elution issues.

Part 1: Mobile Phase Optimization - The First Line of Attack

A: The goal is to ensure your analyte is in a single, stable ionic state. For a basic amine, this means operating at a pH at least 2 units below its pKa (where it will be fully protonated and positively charged) or, less commonly in reversed-phase, 2 units above its pKa (where it will be neutral).[4][5] Operating near the pKa can cause peak splitting or broadening as both ionized and non-ionized forms may be present.[3][5]

Experimental Protocol: pH Scouting

  • Determine pKa: Find the predicted pKa of the 3-amino group of your molecule. For similar aromatic amines, this is often in the range of 3-5.

  • Prepare Buffers: Prepare three mobile phases. A common starting point for reversed-phase is Acetonitrile (Solvent B) and an aqueous buffer (Solvent A).

    • Low pH: 0.1% Formic Acid in water (pH ~2.7)

    • Mid pH: 20 mM Ammonium Acetate in water (pH ~4.8)

    • High pH (Use a pH stable column): 20 mM Ammonium Bicarbonate in water (pH ~7.8)

  • Run Experiments: Using the same gradient program, inject your sample with each of the three mobile phases.

  • Analyze Results: Compare the chromatograms. You will likely see significant changes in the retention time of your target analyte and, crucially, changes in the relative retention of the co-eluting impurity.

pH ConditionExpected Analyte BehaviorRationale
Low pH (e.g., 2.7) Analyte is fully protonated (R-NH3+), more polar.Retention time will likely decrease. This is often the most robust region for basic compounds, providing sharp peaks.
Mid pH (e.g., 4.8) Analyte may be partially ionized, depending on pKa.Retention is unpredictable. Risk of poor peak shape if pH is close to pKa.[3]
High pH (e.g., 7.8) Analyte is neutral (R-NH2), less polar.Retention time will significantly increase. Requires a pH-stable column (e.g., hybrid or polymer-based).

A: The next step is to alter the selectivity (α) by changing the organic modifier.[8] Acetonitrile (ACN) and Methanol (MeOH) interact with analytes and the stationary phase differently.

  • Acetonitrile is aprotic and acts primarily through dipole-dipole interactions. It is a weaker solvent than methanol for displacing polar compounds.

  • Methanol is protic and can act as a hydrogen bond donor and acceptor. This can create different interactions with your analyte and impurity, altering their elution order or spacing.[9]

Simply remake your optimal aqueous mobile phase (from the pH scouting experiment) and substitute Methanol for Acetonitrile as Solvent B. Run the same gradient and observe the change in selectivity.

A: You can improve resolution by using a shallower gradient.[7] A steep gradient pushes compounds through the column quickly, offering less time for separation. By decreasing the rate of change in the organic solvent percentage over time, you give the peaks more opportunity to separate.

Example Gradient Adjustment:

ParameterOriginal (Steep) GradientModified (Shallow) Gradient
Start %B 5%30% (start closer to first peak's elution)
End %B 95%60%
Time (min) 1020
Slope 9% / min1.5% / min

This modification significantly increases the time the analytes spend in the "elution window," enhancing resolution for closely eluting compounds.

Part 2: Stationary Phase Selection - Changing the Separation Mechanism

If extensive mobile phase optimization fails to provide adequate resolution, the interaction chemistry between your analytes and the stationary phase must be changed.

Interactions cluster_0 Analyte & Impurity cluster_1 Stationary Phase Analyte Ethyl 3-amino-6-bromopyrazine-2-carboxylate (Basic Amine, Aromatic Ring) C18 C18 Column - Hydrophobic Interactions - Silanol Interactions (Tailing) Analyte->C18 Strong Hydrophobic & Ionic (Tailing) Phenyl Phenyl Column - Hydrophobic Interactions - π-π Interactions (Selectivity for Aromatics) Analyte->Phenyl Altered Selectivity via π-π Stacking EPG Embedded Polar Group (EPG) Column - Hydrophobic Interactions - Shields Silanols (Reduces Tailing) Analyte->EPG Reduced Tailing, Predictable Retention Impurity Closely-Related Impurity (Slightly different polarity/structure) Impurity->C18 Similar Hydrophobic Interaction (Leads to Co-elution) Impurity->Phenyl Potentially Different π-π Interaction

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Ethyl 3-amino-6-bromopyrazine-2-carboxylate: A Comparative Guide to ESI-MS/MS and EI-MS Fragmentation Strategies

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Focus: Performance Comparison & Self-Validating Experimental Workflows Executive Summary & Mechanistic Overview Ethyl 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Focus: Performance Comparison & Self-Validating Experimental Workflows

Executive Summary & Mechanistic Overview

Ethyl 3-amino-6-bromopyrazine-2-carboxylate (C₇H₈BrN₃O₂) is a highly versatile synthetic scaffold frequently utilized in the development of kinase inhibitors and targeted oncology therapeutics[1]. During drug development, rapid and unambiguous structural verification of this intermediate is critical.

However, the choice of mass spectrometry (MS) ionization technique fundamentally alters the observed fragmentation pathways. This guide objectively compares the analytical performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization Mass Spectrometry (EI-MS) for this specific compound.

From a mechanistic standpoint, the two techniques serve orthogonal purposes:

  • ESI-MS/MS (Soft Ionization): Operates via even-electron rules. It protonates the pyrazine nitrogen to yield an [M+H]⁺ precursor. Fragmentation requires Collision-Induced Dissociation (CID), which primarily drives charge-retention neutral losses (e.g., loss of ethylene or ethanol from the ester group)[2].

  • EI-MS (Hard Ionization): Operates via odd-electron radical chemistry. Bombardment at 70 eV strips an electron to form an M⁺• radical cation. The massive excess of internal energy forces deep skeletal fragmentation, including alpha-cleavages and direct halogen radical losses[3].

Comparative Fragmentation Data

To accurately identify Ethyl 3-amino-6-bromopyrazine-2-carboxylate, analysts must leverage its defining structural features: the ~1:1 isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br) and the labile nature of the ethyl ester side chain.

The table below summarizes the quantitative fragmentation data and the diagnostic significance of each peak under both ionization paradigms.

Structural FeatureESI-MS/MS (Positive Mode, CID)EI-MS (70 eV)Diagnostic Significance
Intact Molecular Ion m/z 246 / 248 ([M+H]⁺)m/z 245 / 247 (M⁺•)Confirms the intact molecular weight and the characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic ratio.
Primary Ester Cleavage m/z 218 / 220 (-28 Da, C₂H₄)m/z 200 / 202 (-45 Da, •OC₂H₅)Differentiates even-electron rearrangement (ESI) from odd-electron radical loss (EI).
Secondary Ester Cleavage m/z 200 / 202 (-46 Da, EtOH)m/z 172 / 174 (-73 Da, •COOC₂H₅)Validates the presence and exact length of the alkoxy group.
Halogen Loss Rare at low NCEm/z 166 (-79/-81 Da, Br•)Confirms the halogenation state directly from the molecular ion.
Pyrazine Core m/z 120 (Ring opening)m/z 119 (Ring opening)Provides deep structural confirmation of the substituted pyrazine scaffold.

Logical Fragmentation Pathways

The visualization below maps the divergent fragmentation logic dictated by the initial ionization event. Notice how ESI favors the loss of neutral molecules (C₂H₄, EtOH), whereas EI drives the loss of radicals (•OC₂H₅, Br•).

G ESI_Prec ESI-MS/MS Precursor [M+H]+ m/z 246 / 248 Even-Electron Ion ESI_Frag1 Loss of C2H4 (-28 Da) m/z 218 / 220 [M+H-C2H4]+ ESI_Prec->ESI_Frag1 CID (Low NCE) Charge Retention ESI_Frag2 Loss of EtOH (-46 Da) m/z 200 / 202 [M+H-EtOH]+ ESI_Prec->ESI_Frag2 CID (Medium NCE) Ester Cleavage EI_Prec EI-MS Precursor M+• m/z 245 / 247 Odd-Electron Radical EI_Frag1 Loss of •OC2H5 (-45 Da) m/z 200 / 202 Acylium Cation EI_Prec->EI_Frag1 70 eV Alpha-Cleavage EI_Frag2 Loss of Br• (-79 Da) m/z 166 Pyrazine Cation EI_Prec->EI_Frag2 70 eV Halogen Radical Loss

Comparative fragmentation logic for ESI-MS/MS vs. EI-MS of the bromopyrazine scaffold.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a mechanistic justification (causality) and an internal validation check.

Protocol A: LC-ESI-MS/MS (Optimal for High-Throughput & Bioanalysis)

ESI-MS/MS is the gold standard for tracking this compound in biological matrices or high-throughput synthesis screening[4].

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton donor. The basicity of the pyrazine ring nitrogen readily accepts this proton, ensuring high ionization efficiency and a strong [M+H]⁺ signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast gradient.

    • Validation Check: Assess the chromatographic peak symmetry. The primary amine at the C3 position can interact with residual silanols on the column; a tailing factor >1.5 indicates the need for a more heavily end-capped stationary phase.

  • Precursor Isolation: Operate the mass spectrometer in positive ESI mode. Set the quadrupole to isolate m/z 246.0 and 248.0 with an isolation window of 0.7 Da.

    • Validation Check: Before applying collision energy, confirm the 1:1 intensity ratio of the 246/248 doublet. A deviation of more than 5% indicates co-eluting isobaric interference, rendering downstream MS/MS data untrustworthy.

  • Collision-Induced Dissociation (CID): Apply a Normalized Collision Energy (NCE) sweep from 15% to 35% using Argon as the collision gas.

    • Causality: A stepped NCE approach is required. Low energy (15-20%) captures the subtle McLafferty-type rearrangement (loss of C₂H₄), while higher energy (30-35%) forces the cleavage of the ester bond to yield the m/z 200/202 fragment[2].

Protocol B: GC-EI-MS (Optimal for Definitive Structural Confirmation)

EI-MS provides orthogonal, library-matchable data that is vital for confirming the exact skeletal arrangement of the molecule[3].

  • Sample Derivatization (Optional but Recommended): Treat the sample with a silylating agent (e.g., BSTFA) prior to injection.

    • Causality: While the compound has some volatility, the primary amine and ester groups can cause thermal degradation in the GC inlet. Silylation neutralizes the active hydrogens, dramatically improving thermal stability.

  • Gas Chromatography: Inject 1 µL at a 10:1 split ratio onto a standard HP-5MS column (30 m x 0.25 mm, 0.25 µm).

    • Validation Check: Monitor the baseline for column bleed ions (m/z 207, 281). High background bleed will obscure the low-mass pyrazine ring fragments (m/z 119).

  • Electron Ionization: Bombard the eluting analytes with a 70 eV electron beam.

    • Causality: 70 eV is the universally standardized energy for EI. Operating exactly at this energy ensures the resulting fragmentation pattern can be directly and accurately compared against NIST or Wiley spectral libraries[3].

  • Spectral Acquisition: Scan from m/z 50 to 300.

    • Validation Check: Verify the presence of the M⁺• radical cation at m/z 245/247. If the molecular ion is completely absent, lower the GC injection port temperature by 20°C to prevent pre-ionization thermal cracking.

Performance Comparison & Conclusion

When analyzing Ethyl 3-amino-6-bromopyrazine-2-carboxylate, neither technique is universally superior; rather, they are highly complementary.

ESI-MS/MS excels in sensitivity and speed. Because it preserves the intact molecular ion, it allows drug development professionals to easily track the unique bromine isotopic envelope through complex biological matrices during pharmacokinetic (PK) profiling. However, its soft ionization yields limited skeletal information.

Conversely, EI-MS is unmatched for definitive structural elucidation. The hard 70 eV ionization shatters the molecule, providing diagnostic acylium cations and direct halogen losses that confirm the exact connectivity of the functional groups on the pyrazine core. For synthetic chemists verifying the outcome of a novel reaction pathway, EI-MS remains the indispensable tool of choice.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-amino-6-bromopyrazine-2-carboxylate proper disposal procedures

Operational Guide: Handling and Disposal Procedures for Ethyl 3-amino-6-bromopyrazine-2-carboxylate For researchers and drug development professionals, managing the lifecycle of complex organic building blocks is as crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal Procedures for Ethyl 3-amino-6-bromopyrazine-2-carboxylate

For researchers and drug development professionals, managing the lifecycle of complex organic building blocks is as critical as the syntheses themselves. Ethyl 3-amino-6-bromopyrazine-2-carboxylate (CAS: 612835-51-5) is a highly versatile halogenated heterocyclic ester, frequently utilized in the development of advanced therapeutics, including Casein Kinase 1 delta (CK1δ) inhibitors targeting neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS)[1].

Because this compound contains both an aromatic amine and a covalently bound bromine atom, its disposal requires strict adherence to environmental regulations regarding halogenated organic waste. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound and its associated waste streams.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the required safety measures.

  • Halogenated Nature: The presence of the bromine atom dictates that this compound, and any solvent it is dissolved in, must be classified as Halogenated Waste [2].

  • Causality of Segregation: Mixing halogenated waste with non-halogenated waste is a critical operational failure. Under high-temperature incineration, halogenated compounds can form highly toxic polybrominated dibenzodioxins and furans if not processed in specialized, EPA-permitted facilities. Furthermore, because halogenated disposal is significantly more expensive, cross-contamination needlessly increases institutional hazardous waste management costs[2][3].

  • Nitrogenous Toxicity: As a pyrazine derivative with an amino group, the compound poses potential aquatic toxicity and must never be discharged into sanitary sewers[3].

Operational Workflow & Waste Generation

In a typical drug discovery workflow (e.g., a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to functionalize the C6 position), the unreacted Ethyl 3-amino-6-bromopyrazine-2-carboxylate and its brominated byproducts will partition into various waste streams during the aqueous workup and purification phases.

WasteWorkflow R Reaction Mixture (Bromopyrazine Derivative) W Aqueous Workup (Liquid-Liquid Extraction) R->W Org Organic Phase (Contains Brominated Organics) W->Org Organic Extraction Aq Aqueous Phase (Salts & Quenched Reagents) W->Aq Aqueous Wash WasteOrg Halogenated Waste Stream (Red/Designated Container) Org->WasteOrg Solvent Evaporation WasteAq Aqueous Waste Stream (pH Adjusted) Aq->WasteAq Inc EPA-Permitted High-Temp Incineration WasteOrg->Inc Regulated Transport WWT Industrial Wastewater Treatment WasteAq->WWT Regulated Transport

Fig 1: Post-reaction workup and strict segregation of halogenated pyrazine waste streams.

Step-by-Step Disposal Protocol

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard laboratory prudent practices, execute the following protocol when disposing of Ethyl 3-amino-6-bromopyrazine-2-carboxylate[4][5].

Step 1: Liquid Waste Segregation
  • Identify the Stream: Any solvent mixture (e.g., Ethyl Acetate, Hexanes, Methanol) that has come into contact with Ethyl 3-amino-6-bromopyrazine-2-carboxylate is now legally considered Halogenated Waste , regardless of the primary solvent's native classification[2].

  • Transfer: Carefully pour the spent reaction solvent or chromatography fractions into a designated, chemically compatible container (typically a red safety can or a clearly labeled HDPE/Glass carboy) strictly reserved for halogens[3].

  • Prohibition: Do not mix this stream with pure non-halogenated solvents, acids, bases, or heavy metal waste[3].

Step 2: Solid Waste Handling (Silica & Consumables)
  • Chromatography Waste: Silica gel used to purify this compound retains brominated residues. Collect spent silica in a solid hazardous waste container lined with a compatible poly-bag.

  • Consumables: Contaminated filter papers, Celite, and disposable spatulas must be collected in the same solid hazardous waste bin. Label the bin explicitly: "Solid Hazardous Waste - Contaminated with Halogenated Organics."

Step 3: Empty Container Management (Triple Rinse Rule)

The EPA mandates specific procedures for containers that previously held hazardous chemicals to prevent toxic exposure to custodial staff and the environment[4].

  • Rinse 1-3: In a fume hood, add a small volume (approx. 5% of the container's volume) of a compatible solvent (e.g., Acetone or Dichloromethane) to the empty reagent bottle. Cap and agitate to dissolve residual Ethyl 3-amino-6-bromopyrazine-2-carboxylate.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container. Repeat this process three times[3][4].

  • Defacement: Once triple-rinsed, completely deface or remove the original chemical label. The glass or plastic bottle may now be disposed of in standard laboratory glass/plastic recycling streams[3].

Step 4: Storage and Final Manifesting
  • Labeling: Ensure the waste container is labeled with the exact chemical constituents (e.g., "Waste: Hexanes, Ethyl Acetate, Ethyl 3-amino-6-bromopyrazine-2-carboxylate"). Never use abbreviations.

  • Storage: Store in a secondary containment tray in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong oxidizers or active metals like sodium, which can react violently with halogenated compounds)[6].

  • Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for high-temperature incineration[3].

Quantitative Data: Waste Segregation Matrix

To prevent operational errors, utilize the following compatibility matrix when managing workflows involving this compound.

Waste TypePrimary ConstituentsTarget Container ClassificationFinal Disposal Method
Reaction Solvents EtOAc, DCM, Bromopyrazine derivativeHalogenated Liquid WasteHigh-Temperature Incineration
Aqueous Washes Brine, Water, Trace OrganicsAqueous Waste (pH 5-9)Industrial Wastewater Treatment
Spent Silica Gel Silica, Bromopyrazine residuesHalogenated Solid WasteSolid Hazardous Waste Incineration
Empty Reagent Bottles Glass, Trace BromopyrazineTriple-Rinse → Glass RecyclingStandard Recycling (Post-Rinse)
First-Pass Rinsate Acetone/DCM, BromopyrazineHalogenated Liquid WasteHigh-Temperature Incineration

References

  • "UNIVERSITÀ DEGLI STUDI DI TRIESTE - ArTS - UniTS" (Source: units.it)[Link]

  • "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH" (Source: nih.gov)[Link]

  • "Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center" (Source: vumc.org)[Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards" (Source: ucr.edu)[Link]

  • "Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA" (Source: epa.gov)[Link]

  • "Guidelines for Solvent Waste Recycling and Disposal" (Source: hazardouswasteexperts.com)[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-amino-6-bromopyrazine-2-carboxylate

As a Senior Application Scientist, navigating the safe handling of highly functionalized building blocks like Ethyl 3-amino-6-bromopyrazine-2-carboxylate requires moving beyond basic compliance. It demands a mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the safe handling of highly functionalized building blocks like Ethyl 3-amino-6-bromopyrazine-2-carboxylate requires moving beyond basic compliance. It demands a mechanistic understanding of the molecule's reactivity and how that translates to occupational hazards. This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing operational workflows, ensuring safety and scientific integrity in your laboratory.

Chemical Profile & Hazard Causality

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a versatile intermediate frequently utilized in the synthesis of kinase inhibitors and biologically active pyrazines. Before handling, it is critical to understand the physical and hazard profile of the compound.

Table 1: Chemical Identity & Hazard Profile

ParameterSpecification
Chemical Name Ethyl 3-amino-6-bromopyrazine-2-carboxylate
CAS Number [1]
Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
Physical State Solid (Powder)
GHS Hazards H315 (Skin Irrit. 2), H319 (Eye Irrit. 2) [2]

Mechanistic Rationale for Hazards: Why does this specific molecule cause skin and eye irritation? The pyrazine ring is highly electron-deficient due to its two electronegative nitrogen atoms. The addition of a bromine atom at the 6-position creates a highly electrophilic center susceptible to nucleophilic aromatic substitution (SNAr). When exposed to the skin or ocular mucosa, this electrophile can react with nucleophilic residues (such as the sulfhydryl groups of cysteine or the primary amines of lysine) on epidermal proteins. This haptenation process triggers localized inflammatory cascades, leading to acute irritation or, over repeated exposures, 1 [3]. Furthermore, the ethyl ester moiety enhances the molecule's lipophilicity, facilitating rapid partitioning into the lipid-rich stratum corneum.

Core PPE Requirements & Selection Rationale

Standard laboratory attire is insufficient for handling reactive halogenated heteroaromatics. Every piece of PPE must be selected to interrupt the specific exposure pathways of this compound.

Table 2: PPE Specifications & Causality

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (EN 374 compliant), minimum 4 mil thickness.Nitrile provides a robust barrier against lipophilic organic solids. Double-gloving is recommended during weighing to prevent dermal haptenation.
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety goggles.Prevents airborne particulate matter from dissolving in the aqueous ocular mucosa, which would trigger severe localized irritation (H319).
Body Protection Flame-resistant (FR) or 100% cotton lab coat with knit cuffs.Knit cuffs prevent accidental dragging through powders. Cotton/FR materials minimize the electrostatic attraction of the reactive powder.
Engineering Controls Chemical Fume Hood (Face velocity: 80-100 FPM).Mitigates the inhalation risk of fine crystalline dust, preventing deposition and subsequent irritation in the respiratory tract.

Operational Protocol: Safe Handling Workflow

To ensure trustworthiness and safety, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the previous condition is met.

Step 1: Environmental Validation Before opening the primary container, verify the fume hood monitor displays a face velocity of 80-100 FPM. This self-validating step ensures adequate containment of any aerosolized particulates. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

Step 2: Static Mitigation Halogenated organic powders frequently accumulate static charge, leading to unpredictable repulsion and aerosolization during transfer. Ground your micro-spatula and utilize anti-static weighing boats.

Step 3: Dispensing & Weighing Tare the balance. Using the grounded spatula, carefully transfer the required mass. Immediately recap the source vial to minimize atmospheric moisture exposure, which can slowly hydrolyze the ester over time.

Step 4: Decontamination Wipe down the exterior of the sealed source vial and the balance pan with a lint-free wipe dampened with ethanol, followed by a secondary wipe with deionized water. This two-step process solubilizes the lipophilic organic residue and removes it completely.

Spill Response & Disposal Plan

In the event of a minor spill (< 50g) inside the fume hood, execute the following containment and disposal plan:

Step 1: Containment & Aerosol Prevention Do not dry sweep. Dry sweeping will immediately aerosolize the reactive powder, exponentially increasing inhalation and ocular exposure risks.

Step 2: Neutralization & Collection Cover the spilled powder with absorbent paper towels. Gently dampen the towels with water or a mild surfactant solution to suppress dust formation and trap the solid.

Step 3: Recovery Using a non-sparking scoop or disposable cardboard, carefully lift the dampened material and place it into a designated hazardous waste container.

Step 4: Disposal Routing Label the container strictly as "Halogenated Organic Solid Waste." The presence of the bromine atom strictly prohibits disposal in standard organic waste streams. Improper incineration of halogenated compounds generates corrosive and toxic hydrogen bromide (HBr) gas; therefore, it must be routed to a facility equipped for halogenated waste processing.

Workflow Visualization

G Start Begin Operation PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (80-100 FPM) PPE->Hood Action Weighing & Transfer (Use Anti-Static Tools) Hood->Action Spill Spill Occurs? Action->Spill Clean Wet Wipe Method (Prevent Aerosolization) Spill->Clean Yes Success Decontaminate & Store Spill->Success No Dispose Halogenated Waste Incineration Clean->Dispose Success->Dispose Solid Waste

Fig 1. Safe handling, operational workflow, and spill response for halogenated pyrazine derivatives.

References

  • Title: Occupational allergic contact dermatitis in a chemist - Ovid Source: ovid.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-6-bromopyrazine-2-carboxylate
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